molecular formula C14H12N2O2 B1499823 5-((4-Methoxybenzyl)oxy)picolinonitrile CAS No. 917910-75-9

5-((4-Methoxybenzyl)oxy)picolinonitrile

Cat. No. B1499823
CAS RN: 917910-75-9
M. Wt: 240.26 g/mol
InChI Key: FCACZKVBHNYEOJ-UHFFFAOYSA-N
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Description

5-((4-Methoxybenzyl)oxy)picolinonitrile is a chemical compound with the CAS number 917910-75-9 . It is primarily used for research and development purposes . The molecular formula of this compound is C14H12N2O2, and it has a molecular weight of 240.26 g/mol.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of related compounds, such as 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones and their palladium(II) complexes, have been explored. These complexes have shown significant biological properties, including interaction with DNA and proteins, antioxidant activity, and cytotoxicity against cancer cell lines (Ramachandran et al., 2012).

Photochemical Reactions

  • Research into photoinduced reactions of azirines with carboxylate esters has been conducted, leading to the synthesis of 5-alkoxy-3-oxazolines, a process that highlights the potential of using specific functional groups in photochemical synthesis (Gilgen et al., 1975).

Oxidative Removal Studies

  • Studies on the oxidative removal of N-(4-methoxybenzyl) groups from piperazinediones using cerium(IV) diammonium nitrate have been reported, indicating the method's efficiency in selectively removing protective groups under mild conditions (Yamaura et al., 1985).

Catalytic Activity

  • The catalytic activity of compounds in oxidative olefination processes has been investigated. Specifically, Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group has demonstrated mild, efficient, and versatile outcomes (Rakshit et al., 2011).

Antioxidant and Biological Studies

  • Antioxidant properties of Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated, showcasing potential pharmaceutical applications based on their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

Safety and Hazards

When handling 5-((4-Methoxybenzyl)oxy)picolinonitrile, it’s important to ensure adequate ventilation and avoid dust formation . Personal protective equipment and face protection should be worn to avoid ingestion and inhalation . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)16-9-14/h2-7,9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCACZKVBHNYEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670181
Record name 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Methoxybenzyl)oxy)picolinonitrile

CAS RN

917910-75-9
Record name 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (1.44 g, 33 mmol) was dissolved in DMF (20 mL), and 4-methoxybenzyl alcohol (3.74 mL, 33 mmol) was then added to the solution under a nitrogen atmosphere and under ice cooling. The obtained mixture was stirred at room temperature for 30 minutes. Thereafter, 5-bromo-2-cyanopyridine (4.58 g, 25 mmol) was added to the reaction solution, and the obtained mixture was further stirred at room temperature for 30 minutes. Thereafter, water was added to the reaction solution, and it was then extracted with ethyl acetate and washed with water. The water layers were combined and extracted with methylene chloride. The organic layers were combined, were dried over sodium sulfate, and were then concentrated. The obtained residue was recrystallized from ethyl acetate, so as to obtain the title compound (3.57 g, yield: 60%) in the form of yellow crystals.
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step Two
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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